![molecular formula C16H16F3N5O2 B277299 ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been synthesized for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and neurological disorders. By inhibiting kinases, ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate may help to restore normal cellular signaling and prevent disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate have not been extensively studied. However, it has been shown to have antitumor and antiviral activities in vitro, as well as potential neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential as a kinase inhibitor, which may help to elucidate the role of kinases in various diseases. However, its limited availability and high cost may pose limitations for some research groups.
Orientations Futures
There are several potential future directions for research involving ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has shown neuroprotective effects in animal models. Additionally, further studies could investigate its potential as a kinase inhibitor in other diseases, such as cancer and autoimmune disorders. Finally, efforts to improve the synthesis method and increase the yield of the compound could help to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of 5-amino-1-ethyl-3-methylpyrazole-4-carboxylic acid ethyl ester with 2,4,6-trifluoro-3,5-dimethylpyridine-2-carboxylic acid chloride in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate and acetic acid to yield the final product.
Applications De Recherche Scientifique
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antitumor and antiviral activities, as well as its potential as a kinase inhibitor. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
|---|---|
Formule moléculaire |
C16H16F3N5O2 |
Poids moléculaire |
367.33 g/mol |
Nom IUPAC |
ethyl 5-(1-ethyl-3-methylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H16F3N5O2/c1-4-23-8-11(9(3)22-23)12-6-13(16(17,18)19)24-14(21-12)10(7-20-24)15(25)26-5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QJDSDLHSQBLFTK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OCC |
SMILES canonique |
CCN1C=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
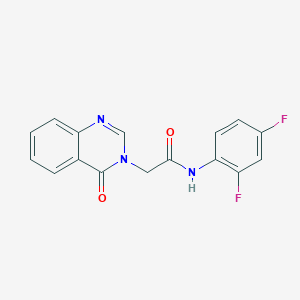
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
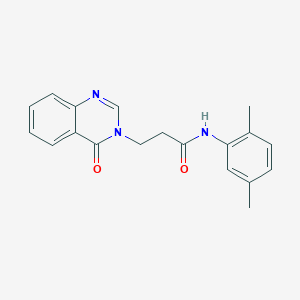
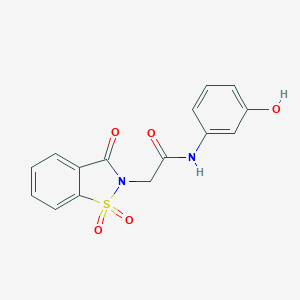
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
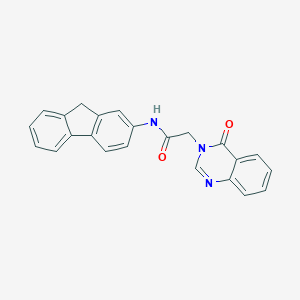


![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
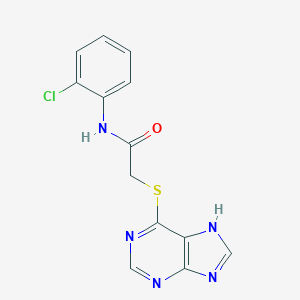

![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)